(5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a methoxypropyl group, and an acetylphenylamino moiety
Preparation Methods
The synthesis of (5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 4-acetylphenylamine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired compound with high purity.
Chemical Reactions Analysis
(5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology, it is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. Detailed studies on its binding affinity and interaction with target proteins provide insights into its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, (5Z)-5-{[(4-acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique structural features and reactivity. Similar compounds include 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and 2-methoxy-5-((phenylamino)methyl)phenol . These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each compound unique in its applications and properties.
Properties
IUPAC Name |
5-[(4-acetylphenyl)iminomethyl]-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-17(11-21)19(25)23(9-4-10-27-3)20(26)18(13)12-22-16-7-5-15(6-8-16)14(2)24/h5-8,12,26H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHRRDXPXXPQJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)C(=O)C)O)CCCOC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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